N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid
Overview
Description
N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used primarily in organic synthesis, particularly in the field of peptide synthesis. The Fmoc group is a base-labile protecting group that is widely utilized to protect amine groups during chemical reactions.
Mechanism of Action
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis, particularly in the step of protecting the amine group during the synthesis process .
Action Environment
The action, efficacy, and stability of N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or enzymes, and the temperature. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in peptide synthesis, particularly in the formation of the peptide bond . It interacts with various enzymes and proteins involved in this process. The Fmoc group of the compound is rapidly removed by primary and secondary amines, facilitating the formation of peptide bonds .
Cellular Effects
The effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpent-4-enoic acid on cells are largely related to its role in peptide synthesis. It can influence cell function by contributing to the synthesis of proteins, which are crucial for various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through its involvement in peptide bond formation. The Fmoc group serves as a protecting group for the amino group of the amino acid, preventing it from reacting prematurely during peptide synthesis . Upon removal of the Fmoc group, the amino group is free to form a peptide bond with the carboxyl group of another amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound exhibits stability and a long shelf-life . Over time, the compound can undergo degradation, particularly if the Fmoc group is removed. The compound is generally stable under the conditions used for peptide synthesis .
Metabolic Pathways
The compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, including those responsible for the removal of the Fmoc group and the formation of peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs large-scale synthesis techniques that ensure high yield and purity. The process typically involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, thereby increasing efficiency and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid undergoes various types of chemical reactions, including:
Substitution: The Fmoc group can be substituted using nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Sodium bicarbonate, piperidine, and triethylamine.
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-3-(2-naphthyl)-L-alanine: Used as an intermediate in organic chemical synthesis.
1-O-Dimethoxytrityl-2-(N-Fmoc)-4-Aminobutyl)-1,3-propanediol: A building block used in peptide synthesis for enzyme and vaccine design.
Uniqueness
N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is unique due to its specific structure, which includes a 3,4-dimethylpent-4-enoic acid backbone. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids, making it valuable for specialized applications in peptide synthesis and other research areas .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpent-4-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,1,12-13H2,2-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENTROLZFINEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142665 | |
Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335042-50-6 | |
Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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